molecular formula C12H20N2O B1382920 5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one CAS No. 1803604-78-5

5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one

Cat. No.: B1382920
CAS No.: 1803604-78-5
M. Wt: 208.3 g/mol
InChI Key: RKDJTFQJYZKQQM-UHFFFAOYSA-N
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Description

5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one is a bicyclic piperidine derivative characterized by a rigid bicyclo[2.2.1]heptane (norbornane) framework fused to a piperidin-2-one ring. This structural motif confers unique stereochemical and electronic properties, making it a candidate for drug discovery and materials science.

Characterization typically involves NMR, X-ray crystallography, and mass spectrometry to confirm stereochemistry and purity .

Properties

IUPAC Name

5-amino-6-(2-bicyclo[2.2.1]heptanyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-10-3-4-11(15)14-12(10)9-6-7-1-2-8(9)5-7/h7-10,12H,1-6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDJTFQJYZKQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3C(CCC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the piperidin-2-one core: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with a piperidin-2-one precursor under appropriate conditions.

Chemical Reactions Analysis

5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amine-containing molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes, is ongoing.

Mechanism of Action

The mechanism of action of 5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its amino and piperidin-2-one functional groups. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Bicyclic System Melting Point (°C) Notable Properties
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one C₁₁H₁₈N₂O 194.28 Amino, ketone Bicyclo[2.2.1]heptane Not reported High rigidity, potential CNS activity
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one C₁₁H₁₄N₂O₃ 222.25 Nitro, ketone Bicyclo[2.2.1]hept-5-ene Not reported Electron-deficient nitro group enhances reactivity
5-(Hydroxymethyl)-5-phenylpiperidin-2-one C₁₂H₁₅NO₂ 205.25 Hydroxymethyl, phenyl, ketone None (monocyclic) Not reported Enhanced hydrophilicity, chiral centers
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide C₁₇H₂₂BrNO₂S 384.33 Bromomethyl, sulfonamide 7,7-Dimethylbicyclo[2.2.1]heptane 146–147 Halogenated derivative with H-bonding capacity

Structural and Electronic Differences

  • Bicyclic Framework: The norbornane system in the target compound imparts rigidity and stereochemical control, contrasting with the monocyclic 5-(hydroxymethyl)-5-phenylpiperidin-2-one. The unsaturated bicyclo[2.2.1]hept-5-ene in the nitro derivative introduces planarity and conjugation, altering electronic distribution .
  • The bromomethyl group in the sulfonamide derivative offers a handle for further functionalization but increases molecular weight and lipophilicity .

Biological Activity

5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one, with the molecular formula C12H20N2OC_{12}H_{20}N_{2}O and a molecular weight of 208.3 g/mol, is a synthetic compound notable for its potential biological activities. The compound features a bicyclo[2.2.1]heptane ring system, which is integral to its structural and functional properties.

Synthesis

The synthesis of this compound involves several steps, beginning with the formation of the bicyclo[2.2.1]heptane structure through a Diels-Alder reaction, followed by the introduction of the piperidin-2-one core via a reaction with a suitable precursor. This multi-step synthetic route highlights its complexity and potential for modification to enhance biological activity.

The precise mechanism of action for this compound remains partially elucidated; however, it is believed to interact with specific molecular targets such as receptors or enzymes due to its amino and piperidin-2-one functional groups. These interactions may modulate various biological pathways, leading to physiological effects.

Pharmacological Potential

Research indicates that this compound could have significant implications in medicinal chemistry, particularly in drug development targeting specific receptors or enzymes involved in disease processes.

Case Studies and Research Findings

  • Antitumor Activity : Preliminary studies suggest that derivatives of compounds similar to this compound exhibit antitumor properties by inhibiting key pathways involved in cancer cell proliferation.
    • Example : A study on similar bicyclic compounds demonstrated their efficacy in inhibiting tumor growth in various cancer cell lines, indicating a potential avenue for further investigation into 5-Amino derivatives .
  • Neuroprotective Effects : Some studies have explored the neuroprotective properties of related compounds, suggesting that they may help mitigate neuronal damage associated with neurodegenerative diseases.
    • Example : Research on structurally similar piperidine derivatives has shown promise in protecting against oxidative stress-induced neuronal damage .
  • Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
    • Example : Studies have indicated that certain bicyclic compounds can reduce inflammation markers in vitro and in vivo models .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

Compound NameStructureBiological Activity
5-Aminoisoquinolin-1-oneStructurePARP-1 inhibitor; anticancer properties
1,7,7-trimethylbicyclo[2.2.1]heptan-2-oneStructureNeuroprotective effects; antioxidant activity

These comparisons highlight the unique attributes of this compound while providing insight into its potential applications in pharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one
Reactant of Route 2
5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one

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